molecular formula C13H20FN3O4S B2940260 Methyl 2-{1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetate CAS No. 1855899-46-5

Methyl 2-{1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetate

Cat. No.: B2940260
CAS No.: 1855899-46-5
M. Wt: 333.38
InChI Key: SHXHDNVIFVYGRN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 2-[1-(5-fluoro-1,3-dimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN3O4S/c1-9-12(13(14)16(2)15-9)22(19,20)17-6-4-10(5-7-17)8-11(18)21-3/h10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXHDNVIFVYGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)N2CCC(CC2)CC(=O)OC)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.

    Introduction of the Fluoro Group: The fluorine atom is introduced via a halogenation reaction using a fluorinating agent.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Sulfonylation: The sulfonyl group is introduced using a sulfonyl chloride in the presence of a base.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfoxide or sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfoxides or sulfides.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its unique functional groups.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate or as a lead compound for the development of new pharmaceuticals. Its structure suggests potential activity against various biological targets.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in advanced materials and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-{1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, while the sulfonyl group can form strong interactions with proteins. These interactions can modulate biological pathways and lead to various pharmacological effects.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 1855899-46-5 .
  • Molecular Formula : C₁₃H₂₀FN₃O₄S.
  • Molecular Weight : 333.38 g/mol .
  • Structure : Features a piperidine ring linked to a sulfonyl group attached to a 5-fluoro-1,3-dimethylpyrazole moiety and an acetate ester .

Synthesis and Characterization :
Synthesized via sulfonylation and esterification reactions. Structural confirmation was achieved through ¹H/¹³C NMR, mass spectrometry (MS), and thin-layer chromatography (TLC) .

Structural Analogues with Piperidine/Piperazine Cores

Table 1: Key Structural and Physical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Features Evidence Source
Target Compound C₁₃H₂₀FN₃O₄S 333.38 5-fluoro-1,3-dimethylpyrazole, acetate ester Enhanced lipophilicity, ester bioavailability
2-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid C₁₂H₁₉N₃O₄S 301.37 1,3-dimethylpyrazole, carboxylic acid Acidic group improves solubility
N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide (6d) C₃₂H₃₄FN₅O₅S₂ ~700 (estimated) Benzhydrylpiperazine, sulfamoylphenyl Hydrophobic interactions, sulfonamide group
5-{1-[2-(4-fluorophenoxy)acetyl]-4-piperidyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one C₂₂H₂₃FN₄O₃ 410.45 4-fluorophenoxyacetyl, triazolone ring Triazolone enhances hydrogen bonding

Key Differences and Implications

Functional Group Variations
  • Pyrazole Substitution: The target compound’s 5-fluoro-1,3-dimethylpyrazole (vs. non-fluorinated pyrazole in ) enhances electronic effects and metabolic stability . Fluorine’s electronegativity may improve target binding. Trifluoromethylpyrazole derivatives (e.g., CAS 1345958-34-0 in ) exhibit higher lipophilicity but greater steric bulk compared to the target’s fluorine substituent.
  • Ester vs. Acid/Carboxylic Acid :

    • The acetate ester in the target compound increases lipophilicity, aiding membrane permeability, whereas the carboxylic acid in improves aqueous solubility .
  • Sulfonyl vs. Sulfamoyl Groups: The target’s sulfonyl group (R-SO₂-) differs from sulfamoyl (R-SO₂-NH₂) in ’s compounds.

Biological Activity

Methyl 2-{1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetate, with the CAS number 1855899-46-5, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H20FN3O4S
  • Molecular Weight : 333.38 g/mol
  • Structure : The compound features a piperidine ring, a sulfonyl group, and a fluorinated pyrazole moiety, which are significant for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds similar to this compound have shown promising results as inhibitors of various enzymes:
    • Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for treating neurodegenerative diseases like Alzheimer's.
    • Urease : This enzyme plays a role in the pathogenesis of infections caused by Helicobacter pylori.
  • Antibacterial Activity : Preliminary studies indicate that derivatives containing the piperidine and sulfonamide functionalities exhibit moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .

Case Studies and Experimental Data

A series of studies have evaluated the biological activities of compounds related to this compound. Key findings include:

Activity IC50 Values (µM) Reference
AChE Inhibition2.14 - 6.28
Urease Inhibition1.13 - 2.39
Antibacterial ActivityModerate to Strong

Pharmacological Studies

Research has shown that compounds with similar structures can have diverse pharmacological effects:

  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.
  • Anticancer : Certain analogs have demonstrated cytotoxic effects against cancer cell lines, indicating potential for cancer therapy .

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